molecular formula C13H25NO4 B2809371 (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid CAS No. 287210-83-7

(2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid

Cat. No.: B2809371
CAS No.: 287210-83-7
M. Wt: 259.346
InChI Key: IPXPECOIMFVOLR-SECBINFHSA-N
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Description

(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amino acid.

    Oxidation and Reduction: The specific products depend on the nature of the oxidation or reduction reaction.

Scientific Research Applications

(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid
  • (2R)-2-{(tert-butoxy)carbonylamino}-4-ethylpentanoic acid

Uniqueness

(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid is unique due to the presence of two methyl groups at the 4-position, which can influence its steric properties and reactivity compared to similar compounds .

Properties

IUPAC Name

(2R)-4,4-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-9(10(15)16)14(7)11(17)18-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXPECOIMFVOLR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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